molecular formula C21H23N5O4S B11060346 N-(2,4-dimethyl-6-nitrophenyl)-2-(4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide

N-(2,4-dimethyl-6-nitrophenyl)-2-(4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide

Cat. No.: B11060346
M. Wt: 441.5 g/mol
InChI Key: ADINMLSIFKIJFO-UHFFFAOYSA-N
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Description

N-(2,4-dimethyl-6-nitrophenyl)-2-(4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide is a complex organic compound characterized by its unique structural features, including a nitrophenyl group and a hexahydrocycloocta-thieno-triazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethyl-6-nitrophenyl)-2-(4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Nitrophenyl Intermediate: Starting with 2,4-dimethylphenol, nitration is performed using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 6-position.

    Cyclization: The nitrophenyl intermediate undergoes cyclization with appropriate thiourea derivatives under acidic or basic conditions to form the thieno-triazinone ring system.

    Acetylation: The final step involves the acetylation of the cyclized product with acetic anhydride or acetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethyl-6-nitrophenyl)-2-(4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic or acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development studies.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structural features may interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of N-(2,4-dimethyl-6-nitrophenyl)-2-(4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group could participate in redox reactions, while the thieno-triazinone moiety might interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethyl-6-nitrophenyl)-2-(4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide: Unique due to its specific structural combination of nitrophenyl and thieno-triazinone moieties.

    N-(2,4-dimethylphenyl)-2-(4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    N-(2,4-dimethyl-6-nitrophenyl)-2-(4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-3(4H)-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group, potentially altering its chemical and biological properties.

Properties

Molecular Formula

C21H23N5O4S

Molecular Weight

441.5 g/mol

IUPAC Name

N-(2,4-dimethyl-6-nitrophenyl)-2-(3-oxo-8-thia-4,5,6-triazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-4-yl)acetamide

InChI

InChI=1S/C21H23N5O4S/c1-12-9-13(2)19(15(10-12)26(29)30)22-17(27)11-25-21(28)18-14-7-5-3-4-6-8-16(14)31-20(18)23-24-25/h9-10H,3-8,11H2,1-2H3,(H,22,27)

InChI Key

ADINMLSIFKIJFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)CN2C(=O)C3=C(N=N2)SC4=C3CCCCCC4)C

Origin of Product

United States

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